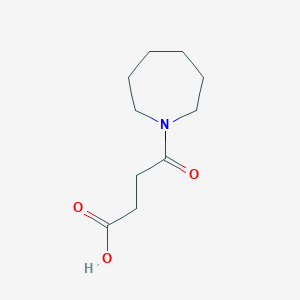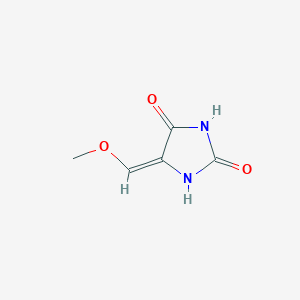
5-(Methoxymethylene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethylene)-2,4-imidazolidinedione, also known as MMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMID is a heterocyclic compound that contains an imidazolidine ring and a methoxymethylene group.
Mechanism Of Action
The mechanism of action of 5-(Methoxymethylene)-2,4-imidazolidinedione is not fully understood. However, studies have shown that 5-(Methoxymethylene)-2,4-imidazolidinedione can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical And Physiological Effects
5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Methoxymethylene)-2,4-imidazolidinedione can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to have antioxidant properties and can scavenge free radicals. In animal studies, 5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to improve cognitive function and reduce inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(Methoxymethylene)-2,4-imidazolidinedione in lab experiments is its high yield and purity. 5-(Methoxymethylene)-2,4-imidazolidinedione is also relatively stable and can be easily synthesized. However, one limitation of using 5-(Methoxymethylene)-2,4-imidazolidinedione is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
Future Directions
There are several future directions for the study of 5-(Methoxymethylene)-2,4-imidazolidinedione. One area of research is the development of 5-(Methoxymethylene)-2,4-imidazolidinedione derivatives with improved properties, such as increased potency or reduced toxicity. Another direction is the investigation of 5-(Methoxymethylene)-2,4-imidazolidinedione as a potential treatment for neurological disorders. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione could be studied for its potential as a corrosion inhibitor in industrial applications.
Conclusion:
In conclusion, 5-(Methoxymethylene)-2,4-imidazolidinedione is a promising compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been investigated for its potential in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
Synthesis Methods
The synthesis of 5-(Methoxymethylene)-2,4-imidazolidinedione involves the reaction of ethyl cyanoacetate and formaldehyde in the presence of ammonium acetate. The reaction occurs through a one-pot process and takes place at room temperature. The yield of 5-(Methoxymethylene)-2,4-imidazolidinedione is high, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
5-(Methoxymethylene)-2,4-imidazolidinedione has shown potential in various scientific research applications. It has been studied for its antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been tested as a corrosion inhibitor and as a catalyst for organic reactions. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
136308-39-9 |
|---|---|
Product Name |
5-(Methoxymethylene)-2,4-imidazolidinedione |
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(5E)-5-(methoxymethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2+ |
InChI Key |
BFTQGPDFFIMRHQ-UHFFFAOYSA-N |
Isomeric SMILES |
CO/C=C/1\C(=O)NC(=O)N1 |
SMILES |
COC=C1C(=O)NC(=O)N1 |
Canonical SMILES |
COC=C1C(=O)NC(=O)N1 |
synonyms |
(E)-5-(methoxymethylene)-2,4-imidazolidinedione 5-(methoxymethylene)-2,4-imidazolidinedione 5-MMIDD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



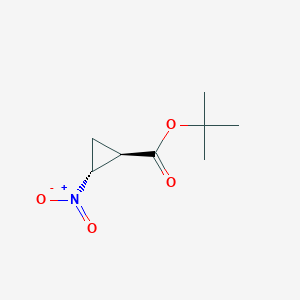
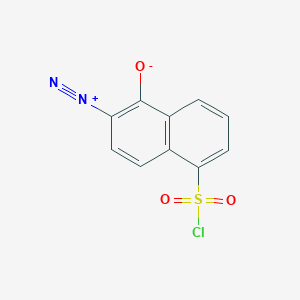
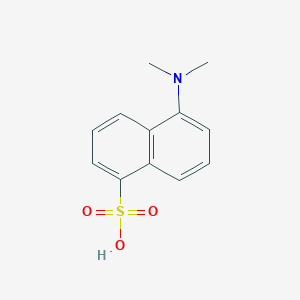
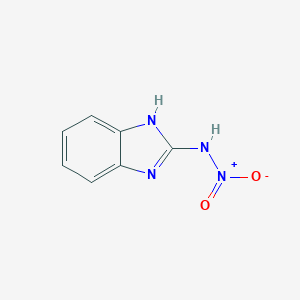
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
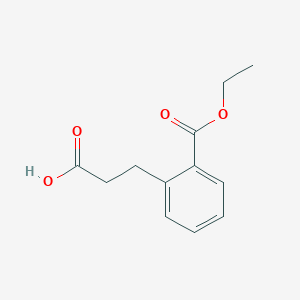
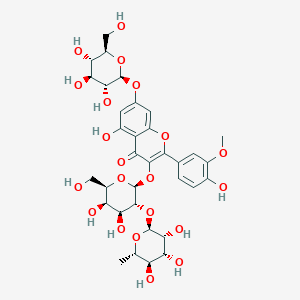
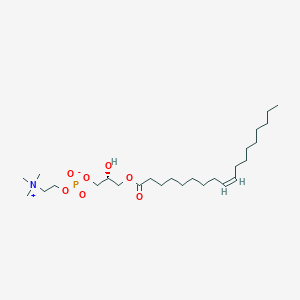
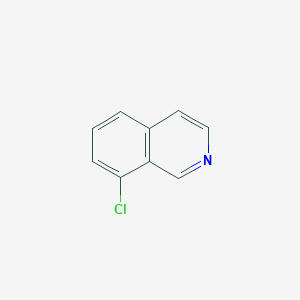
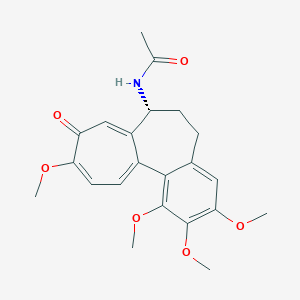
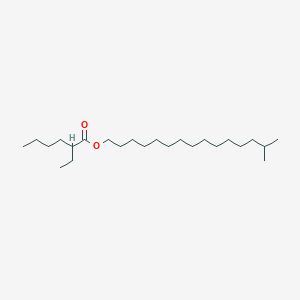
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
